![molecular formula C9H7BrF2O3 B2829386 3-Bromo-4-(difluoromethoxy)phenylacetic Acid CAS No. 2006277-18-3](/img/structure/B2829386.png)
3-Bromo-4-(difluoromethoxy)phenylacetic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-(difluoromethoxy)phenylacetic Acid, also known as Benzeneacetic acid, 3-bromo-4-(difluoromethoxy)-, has the molecular formula C9H7BrF2O3 and a molecular weight of 281.05 . It is a compound of bromine, fluorine, oxygen, carbon, and hydrogen .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with bromine and a difluoromethoxy group, and an acetic acid group . The exact structure can be found in the MOL file provided in the ChemicalBook .Wissenschaftliche Forschungsanwendungen
3-Bromo-4-(difluoromethoxy)phenylacetic AcidMPA has been used in the synthesis of various organic molecules, including analogues of natural products, drug candidates, and intermediates for the synthesis of other compounds. It has also been used as a tool for studying enzyme mechanisms and for the preparation of small molecules for use in drug discovery. In addition, this compound has been studied for its potential use as a therapeutic agent for treating diseases such as cancer, inflammation, and metabolic disorders.
Wirkmechanismus
The mechanism of action of 3-Bromo-4-(difluoromethoxy)phenylacetic AcidMPA is not well understood. However, it is believed that this compound may interact with enzymes and other proteins in the body to modulate their activity. It has also been proposed that this compound may act as an inhibitor of certain enzymes involved in the metabolism of drugs, thus potentially increasing their efficacy. Additionally, it has been suggested that this compound may act as an agonist of certain G-protein coupled receptors, which may lead to the activation of various cellular signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-4-(difluoromethoxy)phenylacetic AcidMPA are not well understood. However, it has been reported to have anti-inflammatory and anti-cancer activities in animal models. Additionally, this compound has been reported to have antioxidant, anti-diabetic, and anti-obesity effects. It has also been reported to have neuroprotective and anti-apoptotic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-Bromo-4-(difluoromethoxy)phenylacetic AcidMPA in laboratory experiments is its relatively low cost and ease of synthesis. Additionally, this compound is relatively stable and can be stored for extended periods of time without significant degradation. However, the main limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
The potential future directions of 3-Bromo-4-(difluoromethoxy)phenylacetic AcidMPA research include the development of more efficient synthesis methods, the exploration of its potential therapeutic applications, the elucidation of its mechanism of action, and the investigation of its effects on various biochemical and physiological pathways. Additionally, further research is needed to better understand the safety and toxicity of this compound. Finally, further research is needed to explore the potential of this compound as a tool for studying enzyme mechanisms and for the preparation of small molecules for use in drug discovery.
Synthesemethoden
3-Bromo-4-(difluoromethoxy)phenylacetic AcidMPA is synthetically accessible via a two-step procedure. The first step involves the reaction of 4-fluorophenylacetic acid with bromine in the presence of a Lewis acid such as a zinc bromide catalyst. This reaction yields the intermediate 4-bromo-4-fluorophenylacetic acid. The second step involves the reaction of this intermediate with difluoromethoxybenzene in the presence of a palladium catalyst to yield the desired product 3-Bromo-4-(difluoromethoxy)phenylacetic AcidMPA.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[3-bromo-4-(difluoromethoxy)phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O3/c10-6-3-5(4-8(13)14)1-2-7(6)15-9(11)12/h1-3,9H,4H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPMPWUNNURLRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)Br)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.